molecular formula C4H5ClO2 B1609390 2-Chlorocrotonic acid CAS No. 600-13-5

2-Chlorocrotonic acid

Cat. No.: B1609390
CAS No.: 600-13-5
M. Wt: 120.53 g/mol
InChI Key: WMDBQMYVAIBBDH-UHFFFAOYSA-N
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Description

2-Chlorocrotonic acid is an organic compound with the molecular formula C4H5ClO2 It is a derivative of crotonic acid, where one of the hydrogen atoms on the carbon-carbon double bond is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocrotonic acid can be synthesized through several methods. One common approach involves the chlorination of crotonic acid. This reaction typically uses chlorine gas or hypochlorous acid as the chlorinating agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, the chlorination of crotonic acid in the presence of a catalyst like iron(III) chloride can improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocrotonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloro-3-hydroxybutyric acid.

    Reduction: Reduction reactions can convert it to 2-chlorobutyric acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium ethoxide can be used under basic conditions.

Major Products:

    Oxidation: 2-Chloro-3-hydroxybutyric acid.

    Reduction: 2-Chlorobutyric acid.

    Substitution: Various substituted crotonic acids depending on the nucleophile used.

Scientific Research Applications

2-Chlorocrotonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chlorocrotonic acid exerts its effects can vary depending on its application. In the context of its anti-inflammatory properties, it is believed to inhibit the production of pro-inflammatory cytokines by interfering with specific signaling pathways in immune cells . This involves the modulation of molecular targets such as nitric oxide synthase and various transcription factors.

Comparison with Similar Compounds

    Crotonic Acid: The parent compound, which lacks the chlorine atom.

    Isocrotonic Acid: An isomer of crotonic acid with a different arrangement of the double bond.

    2-Chlorobutyric Acid: A reduced form of 2-chlorocrotonic acid.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic and research applications where such properties are desired.

Properties

IUPAC Name

2-chlorobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDBQMYVAIBBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032045
Record name 2-Chlorocrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-13-5
Record name 2-Chlorocrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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